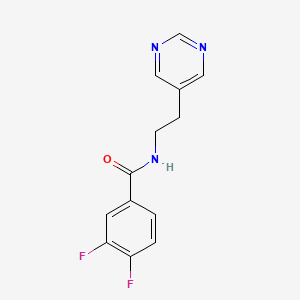

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCRDNAVOYGTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 2-(pyrimidin-5-yl)ethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-(pyrimidin-5-yl)ethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different substituents replacing the fluorine atoms.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered oxidation states.

Scientific Research Applications

3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The ethyl chain and pyrimidine ring contribute to the overall stability and activity of the molecule. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Pyrimidine vs. Heterocycles : The pyrimidin-5-yl ethyl group distinguishes it from piperidine () or thiazole-containing analogs (), which may target different enzymes or receptors .

Pharmacological and Physicochemical Properties

Key Findings :

Biological Activity

3,4-Difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with two fluorine atoms at the 3 and 4 positions and a pyrimidinyl ethyl substituent. Its chemical formula is .

Targets of Action

Research indicates that compounds similar to 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide often target multiple receptors with high affinity. These interactions can modulate various signaling pathways involved in cellular processes such as proliferation and apoptosis.

Biochemical Pathways

This compound has been associated with several biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities are likely mediated through the inhibition of specific enzymes or receptors that play critical roles in these pathways .

In Vitro Studies

In vitro studies have demonstrated that 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit cell viability in A549 lung cancer and D54 glioma cell lines by modulating key signaling proteins such as ERK1/2 and Akt .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| A549 | <50 | Reduced cell viability |

| D54 | <56.7 | Reduced cell viability |

In Vivo Studies

In vivo studies further support the compound's efficacy. For example, oral administration in tumor-bearing mice resulted in substantial inhibition of tumor growth and modulation of oncogenic signaling pathways .

Case Studies

- Combination Therapy : In a study exploring combination therapies, 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide was combined with other inhibitors targeting MEK1 and PI3K pathways. The results indicated enhanced anticancer efficacy compared to single-agent treatments .

- Antiviral Activity : Another study examined the compound’s antiviral properties against specific viral strains, demonstrating promising results that warrant further investigation into its potential as an antiviral agent.

Q & A

Q. What are the established synthetic routes for 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine or pyrimidine core. For example, analogous compounds are synthesized via condensation of fluorinated benzoyl chlorides with aminopyridines under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane). Key steps include:

- Fluorinated benzoyl chloride preparation : Chlorination of 3,4-difluorobenzoic acid followed by activation with thionyl chloride.

- Amide coupling : Reaction with 2-(pyrimidin-5-yl)ethylamine in the presence of a base (e.g., triethylamine) to form the benzamide bond .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. How is the structural conformation of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide characterized?

X-ray crystallography is the gold standard for confirming molecular conformation. For related difluorobenzamides, crystallographic studies reveal intramolecular hydrogen bonding between the amide N-H and pyridine/pyrimidine nitrogen, influencing planarity. NMR (1H, 13C, 19F) and IR spectroscopy validate functional groups (e.g., C=O stretch at ~1640–1695 cm⁻¹) .

Q. What preliminary biological targets are hypothesized for this compound?

Structural analogs (e.g., trifluoromethylpyridine benzamides) target bacterial enzymes like acyl carrier protein synthase (ACPs-PPTase), critical for lipid biosynthesis. Computational docking studies suggest similar interactions due to the electron-withdrawing fluorine atoms enhancing binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 3,4-difluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

Yield optimization involves:

- Temperature control : Maintaining 0–5°C during benzoyl chloride formation to minimize side reactions.

- Catalyst screening : Testing coupling agents like HATU or EDC/HOBt for improved amide bond efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Real-time monitoring : Using LC-MS to track reaction progress and identify byproducts .

Q. How to resolve discrepancies in reported biological activities across studies?

Contradictions may arise from variations in assay conditions (e.g., bacterial strain specificity, compound solubility). Mitigation strategies include:

- Standardized protocols : Adopting CLSI guidelines for MIC assays.

- Solubility enhancement : Using co-solvents like DMSO (≤1% v/v) to prevent aggregation.

- Orthogonal validation : Cross-checking results with genetic knockout models or enzymatic inhibition assays .

Q. What methodologies assess the environmental fate of this compound?

Environmental impact studies follow protocols such as:

- Hydrolysis/photolysis : Exposing the compound to UV light (λ = 254 nm) or varying pH levels to measure degradation kinetics.

- Bioaccumulation assays : Using OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to determine log Kow values.

- Ecotoxicity screening : Algal growth inhibition tests (OECD 201) to evaluate EC50 values .

Q. What supramolecular interactions drive crystal packing in this compound?

X-ray data for analogous difluorobenzamides show N–H⋯N hydrogen bonds forming dimeric motifs (R²²(8) graph set). Weak C–H⋯O interactions further stabilize the lattice, with dihedral angles between aromatic rings ranging 36–40°, influencing solubility and melting points .

Q. How to design multi-target drug candidates using this scaffold?

Rational design strategies include:

- Fragment-based approaches : Merging the benzamide core with pharmacophores targeting bacterial PPTase and DNA gyrase.

- Fluorine scanning : Introducing additional fluorine atoms at meta/para positions to modulate lipophilicity (clogP) and target engagement .

Q. Which advanced analytical methods quantify trace impurities in this compound?

Q. What protocols evaluate long-term stability under storage conditions?

Stability studies follow ICH Q1A guidelines:

- Accelerated testing : 40°C/75% RH for 6 months, with periodic HPLC analysis for degradation products (e.g., hydrolyzed benzoic acid).

- Light exposure : ICH Q1B photostability testing in controlled chambers.

- Cryopreservation : Assessing solubility and bioactivity after lyophilization and storage at –80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.